5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a hydroxypentan-2-yl group and a carboxamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydroxylamine derivative, with a carboxylic acid or its derivative. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocyclic ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxypentan-2-yl)-3-phenyl-5-oxadiazol-3-iumolate
- 6-(2-Hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile
Uniqueness
5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the combination of the oxazole ring with the hydroxypentan-2-yl and carboxamide groups. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-(2-hydroxypentan-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-9(2,13)7-5-6(8(10)12)11-14-7/h5,13H,3-4H2,1-2H3,(H2,10,12) |
InChI Key |
HURYMOMVWHSOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C1=CC(=NO1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.